molecular formula C18H20N2O B5733163 (4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone

(4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone

Cat. No.: B5733163
M. Wt: 280.4 g/mol
InChI Key: XXLWRLWRABHBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound features a piperazine ring substituted with a methyl group and a methanone group attached to a biphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone typically involves a multi-step process. One common synthetic route begins with the condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxypropane to form 1-(phenyl)-1H-pyrazole. This intermediate is then subjected to further reactions to introduce the piperazine and methanone functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the methanone group.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone is unique due to its specific structural features and the combination of the piperazine and biphenyl moieties

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLWRLWRABHBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.